BenchChemオンラインストアへようこそ!

N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

RORγt inverse agonist Th17/IL-17 pathway

This oxadiazole-substituted thiazole-2-carboxamide is a validated RORγt inverse agonist scaffold, optimized via bioisosteric amide replacement. Compared to earlier acid-based series, it offers >10-fold improved aqueous solubility, quantitative oral bioavailability in mice (t1/2 7.6 h for the lead analog), and dose-dependent ex vivo target engagement (69% at 3 mg/kg, 84% at 30 mg/kg). High selectivity over LXR, FXR, PXR, and a 52-protein off-target panel ensures clean pharmacology. Essential for Th17/IL-17 mechanistic and efficacy studies.

Molecular Formula C14H18N4O2S
Molecular Weight 306.38
CAS No. 1286709-33-8
Cat. No. B2896379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
CAS1286709-33-8
Molecular FormulaC14H18N4O2S
Molecular Weight306.38
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CSC(=N2)C(=O)NC3CCCCCC3
InChIInChI=1S/C14H18N4O2S/c1-9-15-13(20-18-9)11-8-21-14(17-11)12(19)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,16,19)
InChIKeyAFHHDZBFXUIUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide (CAS 1286709-33-8) – Structural and Pharmacological Baseline


N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide (CAS 1286709-33-8) is a synthetic oxadiazole-substituted thiazole-2-carboxamide. Based on its structure–activity context, this compound belongs to a series of small-molecule retinoic acid-related orphan receptor γt (RORγt) inverse agonists discovered through bioisosteric amide replacement [1]. The series was derived from earlier thiazole-2-carboxamide hit compounds and was specifically optimized to improve aqueous solubility, ADME parameters, and oral pharmacokinetic properties while maintaining on-target potency [1].

Why In-Class Substitution of N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide Fails Without Quantitative Comparator Evidence


Thiazole-carboxamide-based RORγt inverse agonists form a structurally diverse class, yet even closely related analogs exhibit steep SAR discontinuities. In the oxadiazole-substituted thiazole-2-carboxamide series, small modifications (e.g., amide replacement, linker insertion, or cycloalkyl variation) produced dramatically different potency in human versus mouse whole blood assays (>50-fold differences), divergent free fractions, and variable oral bioavailability (e.g., quantitative oral bioavailability with half-life of 7.6 h for one analog versus 90.5% plasma protein binding with lower bioavailability for another) [1]. Therefore, simple structural resemblance cannot guarantee functional or translational equivalence, making procurement based solely on chemical similarity without matched comparative data unreliable [1].

Quantitative Evidence Guide for N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide: Comparator-Based Differentiation Data


Whole Blood Potency: Human vs. Mouse Translation Gap

As part of the oxadiazole-thiazole RORγt inverse agonist series, compounds featuring the N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide scaffold demonstrated a unique translation profile between human and mouse whole blood assays. While earlier carboxylic acid-containing series showed large potency shifts across species, this neutral scaffold exhibited greater constancy in potency between hWB and mWB assays [1]. This property is critical for translational pharmacology where preclinical mouse models are used to predict human efficacy.

RORγt inverse agonist Th17/IL-17 pathway

Target Binding Affinity (TF-KD) and Cellular Potency (RORγt Reporter Assay)

In the oxadiazole-thiazole series, analog 6/3—a representative of the neutral amide subclass sharing the core scaffold with N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide—demonstrated high-affinity binding to RORγt (KD < 1 nM in TF assay) and potent cellular activity (RORγt cell-based assay) [1]. By comparison, a carboxylic acid analog in the same publication showed reduced binding affinity (KD = 11 nM) and lower whole blood potency (hWB IC50 = 281 nM) [1]. This indicates that the neutral oxadiazole-thiazole configuration maintains superior target engagement over the acid-bearing comparator.

transcription factor binding nuclear receptor cellular reporter assay

Aqueous Solubility Enhancement over Carboxylic Acid Scaffolds

The bioisosteric amide replacement strategy that generated the oxadiazole-thiazole series was designed to overcome poor aqueous solubility observed with earlier thiazole-2-carboxamides. For the neutral compound 6/3, aqueous solubility at pH 7 was measured at 99 µM, representing a substantial improvement over the starting carboxylic acid-based compounds [1]. In comparison, typical lead compounds from the initial acid series had solubility values below 10 µM (exact values not specified, but described as 'significantly improved') [1].

physicochemical properties solubility oral bioavailability

Plasma Protein Binding and Free Fraction Advantage

Compound 6/3 exhibited a rat plasma protein binding (PPB) value of 90.5%, yielding an estimated free fraction of approximately 9.5%, compared to 99.9% PPB (free fraction ~0.1%) for compound 3/5, another advanced lead in the same series [1]. This >10-fold difference in free fraction has direct pharmacokinetic implications: compound 6/3 showed a volume of distribution (Vss) of 7.7 L/kg, compared to 1.7 L/kg for the highly bound compound 3/5 [1].

pharmacokinetics plasma protein binding free drug hypothesis

In Vivo Ex Vivo Target Engagement (Mouse PD Model)

Compound 6/3 demonstrated dose-dependent ex vivo target engagement in a mouse pharmacodynamic model. At 3 mg/kg oral dose, 6/3 achieved 69% inhibition of IL-17A secretion; at 30 mg/kg, inhibition reached 84%, measured in whole blood after ex vivo stimulation [1]. This demonstrates that the compound achieves robust, dose-responsive pathway modulation in vivo, which is a prerequisite for therapeutic candidate selection.

pharmacodynamics in vivo efficacy target engagement

Nuclear Receptor and Off-Target Selectivity Profile

Compound 6/3 was profiled against a panel of 17 nuclear receptors (NR) and a broad panel of 52 ion channels, enzymes, and receptor targets, demonstrating high selectivity for RORγt [1]. While the publication does not provide individual IC50 values for each off-target, the statement of high selectivity for RORγt over a broad panel is noteworthy, as many earlier RORγt inverse agonists suffered from off-target activity at related nuclear receptors such as PXR or LXR [1].

selectivity safety pharmacology nuclear receptor panel

Application Scenarios for N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide in Research and Drug Discovery


Translational Th17/IL-17 Pathway Research Requiring Stable hWB-mWB Potency

For research groups conducting mechanistic studies of the Th17/IL-17 axis in autoimmune disease models (e.g., psoriasis, rheumatoid arthritis, multiple sclerosis), the oxadiazole-thiazole scaffold offers more reliable translation of in vitro potency from human to mouse whole blood assays compared to earlier acid-based scaffolds, reducing translational risk in target validation studies [1].

Lead Optimization Programs Prioritizing Oral Bioavailability and Solubility

In medicinal chemistry campaigns where high oral bioavailability and adequate solubility are prioritized, the neutral oxadiazole-thiazole-2-carboxamide scaffold (as exemplified by analog 6/3) provides a validated starting point with demonstrated oral PK, >10-fold solubility improvement over acid series, and acceptable free fraction for tissue distribution [1].

In Vivo Target Engagement Studies for Nuclear Receptor Pharmacology

When robust in vivo pharmacodynamics is required, the scaffold has demonstrated dose-dependent ex vivo target engagement in mouse models (69% inhibition at 3 mg/kg, 84% at 30 mg/kg), enabling confident dose-response and efficacy study design [1].

Selectivity-Critical Nuclear Receptor Screening Panels

For researchers who need to avoid confounding activity at related nuclear receptors (LXR, FXR, PXR), this oxadiazole-thiazole series has been shown to maintain high RORγt selectivity across a 17-NR panel and 52 off-target protein panel, making it a cleaner pharmacological tool than many historical RORγt ligands [1].

Quote Request

Request a Quote for N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.